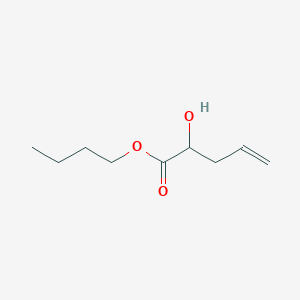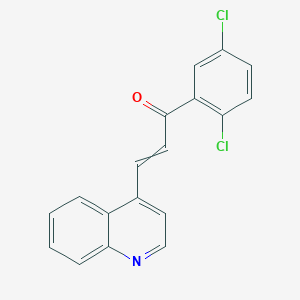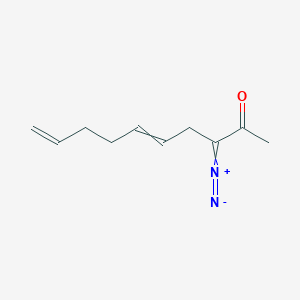
2,2'-Dimethoxy-6,6'-dinitro-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is an organic compound with the molecular formula C22H16N2O6 It is a derivative of binaphthalene, characterized by the presence of two methoxy groups and two nitro groups on the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene typically involves the nitration of 2,2’-dimethoxy-1,1’-binaphthalene. The reaction is carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure selective nitration at the 6,6’ positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures to handle the nitrating agents.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2,2’-Diamino-6,6’-dimethoxy-1,1’-binaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, while the methoxy groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
6,6’-Dinitro-1,1’-binaphthalene: Lacks the methoxy groups, which affects its solubility and reactivity.
Uniqueness
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is unique due to the combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific research applications and synthetic pathways .
Properties
CAS No. |
191721-49-0 |
|---|---|
Molecular Formula |
C22H16N2O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-methoxy-1-(2-methoxy-6-nitronaphthalen-1-yl)-6-nitronaphthalene |
InChI |
InChI=1S/C22H16N2O6/c1-29-19-9-3-13-11-15(23(25)26)5-7-17(13)21(19)22-18-8-6-16(24(27)28)12-14(18)4-10-20(22)30-2/h3-12H,1-2H3 |
InChI Key |
WINHFOUDGSNJAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)



![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)

